![molecular formula C22H21N5O3 B2564909 9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-12-3](/img/structure/B2564909.png)
9-(4-ethoxyphenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Antiviral Applications
Research has highlighted the antiviral potential of purine derivatives, with studies demonstrating that certain compounds exhibit potent activity against herpesviruses and retroviruses. For instance, acyclonucleotides, a class of compounds to which our chemical of interest may relate, have been identified as selective inhibitors of viral replication, pointing towards the utility of purine analogs in antiviral therapy (Duckworth et al., 1991).
Chemical Properties and Synthesis
The structural and chemical properties of purine derivatives, including tautomerism and reactivity towards nucleophiles, have been extensively studied. These investigations provide insights into the versatile chemistry of purine compounds, enabling the synthesis of novel derivatives with potential biological activities (Beagley et al., 1995). Moreover, the synthesis and modification of purine derivatives are crucial for exploring their therapeutic applications, as demonstrated by research focusing on the development of compounds with plant-growth regulating properties (El-Bayouki et al., 2013).
Biological Activity and Pharmacological Potential
Purine derivatives have been evaluated for their biological activities, including antimycobacterial properties. Studies have identified specific modifications to the purine core that enhance antimicrobial activity, highlighting the importance of structural optimization in drug development (Bakkestuen et al., 2005). Additionally, research into oxamide derivatives has shed light on the importance of hydrogen bonding and molecular conformation in determining the biological activities of purine-based compounds (Martínez-Martínez et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-30-16-11-9-15(10-12-16)27-21-19(26-22(27)29)18(20(23)28)24-17(25-21)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H2,23,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHMUDCERXSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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